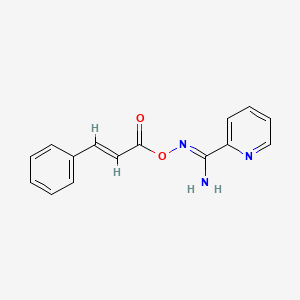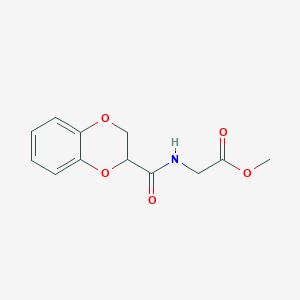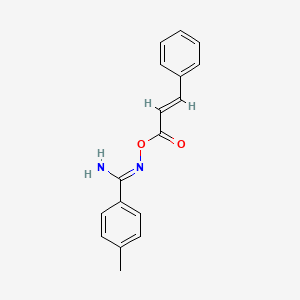![molecular formula C18H27ClN2O6 B3916745 1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B3916745.png)
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate
Overview
Description
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in preclinical studies, and its mechanism of action involves the inhibition of a kinase enzyme called c-Jun N-terminal kinase (JNK).
Mechanism of Action
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate acts as an inhibitor of JNK, a kinase enzyme that is involved in cell death pathways and inflammation. JNK is activated in response to stressors such as oxidative stress, inflammation, and protein misfolding, and its activation can lead to neuronal death and inflammation. By inhibiting JNK, this compound may protect neurons from death and reduce inflammation in the brain.
Biochemical and Physiological Effects
In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of caspase-3, an enzyme that plays a role in apoptosis (programmed cell death). This compound has also been shown to increase the activity of Akt, a kinase enzyme that is involved in cell survival pathways.
Advantages and Limitations for Lab Experiments
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, which allows for the development of analogs with improved properties. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are also some limitations to using this compound in lab experiments. For example, its specificity for JNK may be limited, as it has been shown to inhibit other kinases as well. Additionally, the effects of this compound may be cell type-specific, which could complicate interpretation of results.
Future Directions
There are several future directions for research on 1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate. One area of interest is the development of analogs with improved specificity and potency for JNK inhibition. Another area of interest is the investigation of the effects of this compound in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, the effects of this compound on non-neuronal cells, such as immune cells, should be further explored. Finally, the potential use of this compound in combination with other therapies, such as stem cell therapy or gene therapy, should be investigated.
Scientific Research Applications
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate has been studied extensively in preclinical models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In these studies, this compound has been shown to have neuroprotective effects, reducing neuronal death and improving motor function in animal models. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Properties
IUPAC Name |
1-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2.C2H2O4/c1-14-3-4-16(15(17)13-14)21-12-11-20-10-9-19-7-5-18(2)6-8-19;3-1(4)2(5)6/h3-4,13H,5-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZACGNDOARGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916672.png)
![1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B3916677.png)
![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-[(4-chlorophenyl)thio]propanohydrazide](/img/structure/B3916680.png)
![1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3916686.png)


![2-(2-ethoxyphenoxy)-N-methyl-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B3916718.png)
![2-benzyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3916737.png)
![2-[allyl(pyridin-2-ylmethyl)amino]-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B3916740.png)
![N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)-1-adamantanecarboxamide](/img/structure/B3916749.png)

![ethyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916759.png)

